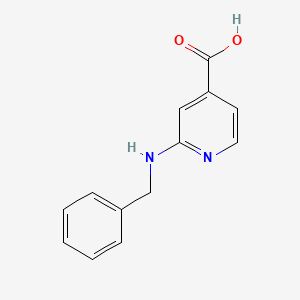

2-(Benzylamino)isonicotinsäure

Übersicht

Beschreibung

2-(Benzylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The benzylamino group is added to the isonicotinic acid to form the compound .

Synthesis Analysis

The synthesis of 2-(Benzylamino)isonicotinic acid can be achieved from 2-Chloro-4-cyanopyridine and Benzylamine . More details about the synthesis process can be found in the relevant papers .

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)isonicotinic acid can be analyzed using various spectroscopic techniques. The compound has been characterized by IR, 1HNMR, 13CNMR spectra, mass spectroscopy, and elemental analysis . Further details about the molecular structure can be found in the relevant papers .

Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylamino)isonicotinic acid are complex and can be analyzed using various techniques. More details about the chemical reactions can be found in the relevant papers .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)isonicotinic acid can be analyzed using various techniques. More details about the physical and chemical properties can be found in the relevant papers .

Wissenschaftliche Forschungsanwendungen

Vorhersage der Löslichkeit und Analyse der physikalisch-chemischen Eigenschaften

Die Löslichkeit von Isonicotinsäurederivaten in verschiedenen Lösungsmitteln kann mithilfe linearer Gibbs-Energiebeziehungen vorhergesagt werden, die aus experimentellen Daten abgeleitet wurden . Diese Deskriptoren sind entscheidend für das Verständnis der Wechselwirkungen zwischen gelösten Stoffen und Lösungsmitteln, die zur Vorhersage von Verteilungskoeffizienten und weiterer Löslichkeit in einer Reihe organischer Lösungsmittel angewendet werden können. Diese Informationen sind entscheidend für die Formulierung von Arzneimitteln und die Entwicklung industrieller Prozesse, die diese Verbindungen beinhalten.

Pflanzenkrankheitsmanagement

Modifikationen von Isonicotinsäurederivaten haben sich bei der Entwicklung neuer Strategien gegen Pflanzenkrankheiten als vielversprechend erwiesen . Diese Verbindungen können als Elicitoren wirken, das Immunsystem von Pflanzen stimulieren und eine systemisch erworbene Resistenz (SAR) induzieren. Dieser Ansatz kann zur Schaffung von Pflanzen führen, die resistent gegen Infektionen sind, was für eine nachhaltige Landwirtschaft und Ernährungssicherheit unerlässlich ist.

Antibakterielle Aktivität

Derivate der Isonicotinsäure, einschließlich derer, die mit 2-(Benzylamino)isonicotinsäure verwandt sind, wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften getestet . Diese Studien sind entscheidend für die Entdeckung neuer antimikrobieller Mittel, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Entwicklung von Antituberkulose-Medikamenten

Isonicotinsäurehydrazid-Derivate sind ein Eckpfeiler in der Behandlung von Tuberkulose (TB). Die Forschung an diesen Verbindungen, einschließlich ihrer Modifikationen und Analoga, ist im Gange, um ihre Wirksamkeit zu verbessern und die Arzneimittelresistenz zu überwinden . Diese Forschung ist angesichts der globalen Auswirkungen von TB und des Auftretens multiresistenter Stämme von entscheidender Bedeutung.

Krebsforschung

Verbindungen, die mit Isonicotinsäure verwandt sind, wurden auf ihr Potenzial untersucht, programmierte Zelltodwege, wie Apoptose und Autophagie, in Krebszellen zu induzieren . Diese Forschung ist Teil der umfassenderen Bemühungen, neue Krebsmedikamente zu entwickeln, die spezifische an der Krankheit beteiligte Pfade angreifen können.

Antivirale Therapie

Einige Isonicotinsäurederivate wurden auf ihr potenzielles Einsatzgebiet in der antiviralen Therapie untersucht, auch als Teil von Kombinationsbehandlungen für HIV . Die Entwicklung neuer antiviraler Medikamente ist besonders wichtig für die Behandlung von Krankheiten wie HIV/AIDS, bei denen Resistenzen gegen bestehende Medikamente auftreten können.

Quantenchemische Deskriptoren in QSAR-Studien

Quantitative Struktur-Aktivitäts-Beziehungsstudien (QSAR) verwenden quantenchemische Deskriptoren, um die biologische Aktivität von Isonicotinsäurederivaten vorherzusagen . Diese Studien sind in der pharmazeutischen Chemie von grundlegender Bedeutung für die Entwicklung neuer Medikamente mit den gewünschten Eigenschaften und Aktivitäten.

Zukünftige Richtungen

The future directions for research on 2-(Benzylamino)isonicotinic acid could include further investigation into its mechanism of action, potential therapeutic uses, and safety profile. Some studies suggest potential uses in the treatment of diseases such as Alzheimer’s . More research would be needed to confirm these findings and explore other potential applications.

Wirkmechanismus

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the synthesis of mycolic acids, an essential component of the bacterial cell wall . Therefore, it is plausible that 2-(Benzylamino)isonicotinic acid may have similar targets.

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that 2-(Benzylamino)isonicotinic acid may interact with its targets in a similar manner.

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to be metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . It is also converted to hydrazine and isonicotinic acid by hydrazinolysis, with the conversion to isonicotinic acid believed to be catalyzed by cytochrome P450 (CYP) enzymes . It is possible that 2-(Benzylamino)isonicotinic acid may affect similar biochemical pathways.

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to be primarily metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . The rate of acetylation varies between individuals, with rapid acetylators acetylating isoniazid 5-6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid . These factors may impact the bioavailability of 2-(Benzylamino)isonicotinic acid.

Result of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that 2-(Benzylamino)isonicotinic acid may have similar effects.

Eigenschaften

IUPAC Name |

2-(benzylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNMKBVGSKNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)

![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)

![Methyl 2-[methyl(thiolan-3-yl)amino]acetate](/img/structure/B1517482.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)

![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)

![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)